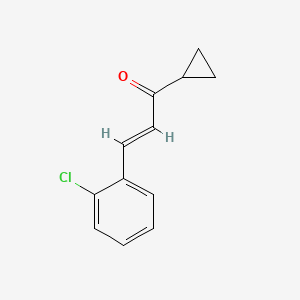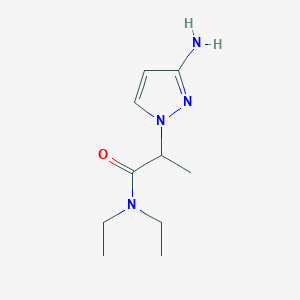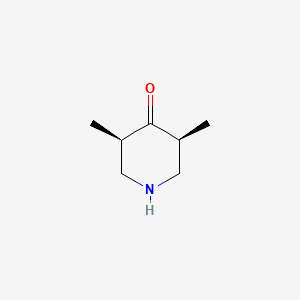
(3r,5s)-3,5-Dimethylpiperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3r,5s)-3,5-Dimethylpiperidin-4-one is a chiral compound with the molecular formula C7H13NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two methyl groups at the 3rd and 5th positions and a ketone group at the 4th position. This specific stereochemistry (3r,5s) indicates the spatial arrangement of the substituents, which is crucial for its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5s)-3,5-Dimethylpiperidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,5-dimethyl-1,5-hexadiene with ammonia in the presence of a catalyst can yield the desired piperidinone. The reaction conditions typically include moderate temperatures and pressures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 3,5-dimethyl-4-piperidone using a suitable hydrogenation catalyst like palladium on carbon. This method allows for the selective reduction of the ketone group while maintaining the integrity of the piperidine ring.
化学反応の分析
Types of Reactions
(3r,5s)-3,5-Dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the nitrogen atom.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various N-substituted piperidinones.
科学的研究の応用
(3r,5s)-3,5-Dimethylpiperidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (3r,5s)-3,5-Dimethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.
類似化合物との比較
Similar Compounds
(3r,5s)-3,5-Dimethylpiperidine: A similar compound lacking the ketone group, which affects its reactivity and biological activity.
(3r,5s)-3,5-Dimethylheptane: A structurally similar compound with different functional groups and properties.
Uniqueness
(3r,5s)-3,5-Dimethylpiperidin-4-one is unique due to its specific stereochemistry and the presence of both methyl and ketone groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
(3S,5R)-3,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C7H13NO/c1-5-3-8-4-6(2)7(5)9/h5-6,8H,3-4H2,1-2H3/t5-,6+ |
InChIキー |
AMGHHWQPWHGXHB-OLQVQODUSA-N |
異性体SMILES |
C[C@@H]1CNC[C@@H](C1=O)C |
正規SMILES |
CC1CNCC(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


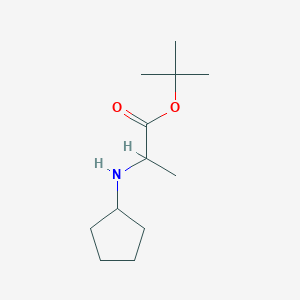
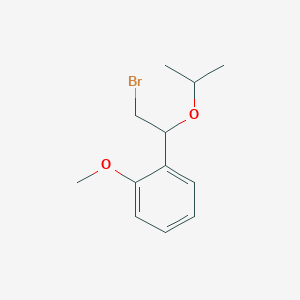
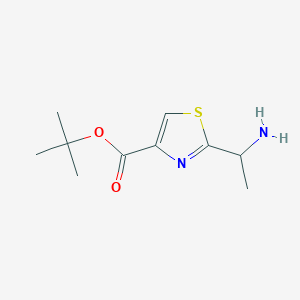
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)


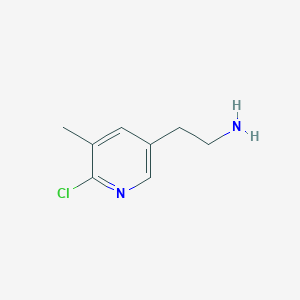
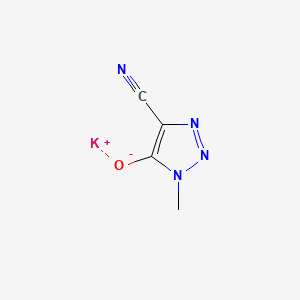
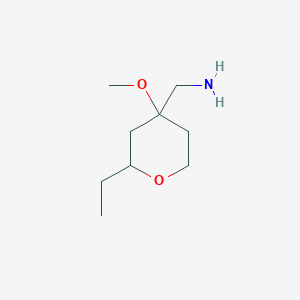
![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)


